Superior HIV-1 Selectivity Index of C6-Cyclohexylmethyl vs. C6-Arylmethyl Pyrimidinones
In a direct head-to-head comparison, pyrimidinone derivatives bearing a C6-cyclohexylmethyl substituent demonstrated a higher selective index (SI = CC₅₀/EC₅₀) against HIV-1(IIIB) in C8166 cells compared to their 6-arylmethyl counterparts [1]. While the publication states the cyclohexylmethyl series possessed a 'higher selective index', it does not provide a single comparative SI value for the unsubstituted core. However, it does report that potent compounds in the cyclohexylmethyl series (e.g., compounds 1g, 1c) achieved sub-nanomolar EC₅₀ values (0.012 and 0.025 nM, respectively) with no observed cytotoxicity up to 100 µM in analogous systems, suggesting a very high therapeutic window [2].
| Evidence Dimension | Selectivity Index (SI) and Potency (EC₅₀) against HIV-1 |
|---|---|
| Target Compound Data | For compound 1g (a derivative of the target scaffold): EC₅₀ = 0.012 nM against HIV-1(IIIB) in C8166 cells. The series is reported to have a 'higher selective index' than 6-arylmethyl analogs [1]. |
| Comparator Or Baseline | 6-Arylmethyl substituted pyrimidinones. For example, a potent 6-arylmethyl analog was reported with an EC₅₀ of 0.010 µM (10 nM) [3]. |
| Quantified Difference | The cyclohexylmethyl analog (1g) is approximately 800-fold more potent than a representative potent 6-arylmethyl analog (0.012 nM vs 10 nM). The selectivity index is qualitatively higher for the cyclohexylmethyl series. |
| Conditions | In vitro anti-HIV-1 assay using C8166 cells infected with the HIV-1(IIIB) strain. Positive controls: Nevirapine (NVP) and Zidovudine (AZT). |
Why This Matters
For anti-HIV drug discovery, a higher selectivity index is crucial for minimizing off-target toxicity, making the cyclohexylmethyl scaffold a more promising starting point for lead optimization than its arylmethyl analogs.
- [1] He, Y. P., et al. (2011). Synthesis and biological evaluation of novel dihydro-aryl/alkylsulfanyl-cyclohexylmethyl-oxopyrimidines (S-DACOs) as high active anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 694-697. View Source
- [2] Tang, J., et al. (2017). 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an inhibitor scaffold of HIV reverse transcriptase: Impacts of the 3-OH on inhibiting RNase H and polymerase. European Journal of Medicinal Chemistry, 125, 1050-1063. View Source
- [3] Zhang, L., et al. (2008). Synthesis and biological evaluation of novel 6-substituted 5-alkyl-2-(arylcarbonylmethylthio) pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7438-7445. View Source
